5-Phenyloxepan-2-one
Overview
Description
5-Phenyloxepan-2-one is an organic compound that belongs to the class of oxepanes, which are seven-membered heterocyclic compounds containing one oxygen atom This compound is characterized by the presence of a phenyl group attached to the fifth carbon of the oxepane ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Phenyloxepan-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the intramolecular cyclization of 5-phenylpentanoic acid derivatives. This can be achieved through the use of dehydrating agents or catalysts that facilitate the formation of the oxepane ring.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The process may also incorporate purification steps such as distillation or recrystallization to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions: 5-Phenyloxepan-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxepanones or other oxygenated derivatives.
Reduction: Reduction reactions can convert the oxepane ring to more saturated forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl ring or the oxepane ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxepanones, while reduction can produce more saturated oxepane derivatives.
Scientific Research Applications
5-Phenyloxepan-2-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying ring-forming reactions.
Biology: The compound’s derivatives may have potential biological activities, making it a subject of interest in medicinal chemistry.
Medicine: Research into its derivatives could lead to the development of new pharmaceuticals with unique therapeutic properties.
Industry: It can be used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of 5-Phenyloxepan-2-one involves its interaction with various molecular targets. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and the derivatives of the compound being studied.
Comparison with Similar Compounds
Oxepane: The parent compound of 5-Phenyloxepan-2-one, lacking the phenyl group.
Tetrahydropyran: A six-membered ring analog with similar properties.
Dioxane: A related compound with two oxygen atoms in the ring.
Uniqueness: this compound is unique due to the presence of the phenyl group, which imparts distinct chemical and physical properties. This makes it more versatile in various chemical reactions and applications compared to its simpler analogs.
Properties
IUPAC Name |
5-phenyloxepan-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O2/c13-12-7-6-11(8-9-14-12)10-4-2-1-3-5-10/h1-5,11H,6-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCVOCJHUBCSGHB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)OCCC1C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30472812 | |
Record name | 5-Phenyl-2-oxepanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30472812 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
134339-50-7 | |
Record name | 5-Phenyl-2-oxepanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30472812 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | gamma -Phenyl-epsilon -caprolactone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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